Methyl 6-bromo-2-(trifluoromethyl)nicotinate
Description
Structural Characterization and Molecular Analysis of Methyl 6-bromo-2-(trifluoromethyl)nicotinate
Crystallographic and Spectroscopic Elucidation
Single-Crystal X-Ray Diffraction Studies
Single-crystal X-ray diffraction analysis serves as the definitive method for determining the three-dimensional molecular structure of this compound. The crystallographic approach provides precise information about bond lengths, bond angles, and molecular geometry that cannot be obtained through other analytical techniques. For trifluoromethylated pyridine compounds such as this nicotinate derivative, X-ray crystallography reveals critical structural details including the planarity of the pyridine ring system and the spatial orientation of substituents.
The compound crystallizes with the Chemical Abstracts Service number 1227581-53-4 and has been assigned the molecular descriptor number MFCD16611600. X-ray diffraction studies of similar trifluoromethylpyridine derivatives have demonstrated that these compounds typically exhibit planar aromatic ring systems with bond lengths and angles consistent with delocalized pi-electron systems. The presence of the electron-withdrawing trifluoromethyl group at the 2-position and the bromine substituent at the 6-position creates distinctive electronic effects that influence the overall molecular geometry and crystal packing arrangements.
Modern diffraction analysis employs advanced detector technologies, including charged coupled device systems, which provide superior sensitivity and reduced data collection times compared to traditional photographic methods. For compounds containing heavy atoms such as bromine, the strong scattering contribution facilitates accurate structure determination and refinement of atomic positions. The trifluoromethyl group presents particular crystallographic challenges due to potential rotational disorder, requiring careful analysis of electron density maps and thermal parameters during structure refinement.
Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁹F)
Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of proton, carbon-13, and fluorine-19 environments. The proton nuclear magnetic resonance spectrum reveals characteristic signals for the aromatic protons of the pyridine ring, with chemical shifts influenced by the electron-withdrawing effects of both the bromine and trifluoromethyl substituents. The methyl ester protons appear as a distinct singlet, typically observed in the aliphatic region of the spectrum.
Carbon-13 nuclear magnetic resonance spectroscopy offers detailed information about the carbon framework of the molecule, with the carbonyl carbon of the ester functionality appearing as a characteristic downfield signal. The carbon atoms of the pyridine ring exhibit chemical shifts that reflect their electronic environments, with those adjacent to electron-withdrawing groups showing pronounced downfield displacement. The trifluoromethyl carbon appears as a distinctive quartet due to coupling with the three equivalent fluorine atoms, providing unambiguous identification of this functional group.
Fluorine-19 nuclear magnetic resonance represents a particularly valuable analytical tool for this compound, as the three equivalent fluorine atoms of the trifluoromethyl group produce a sharp singlet with characteristic chemical shift values. The high sensitivity and large chemical shift range of fluorine nuclear magnetic resonance enable precise identification and quantification of trifluoromethyl-containing compounds. Integration patterns and coupling constants provide additional structural confirmation, while variable temperature studies can reveal information about conformational dynamics and molecular motion in solution.
| Nuclear Magnetic Resonance Parameter | Expected Characteristics |
|---|---|
| Proton Chemical Shifts | Aromatic region (7-9 parts per million), Methyl ester (3-4 parts per million) |
| Carbon-13 Multiplicity | Quaternary carbons, Aromatic carbons, Ester carbonyl |
| Fluorine-19 Signal | Single peak for trifluoromethyl group |
| Coupling Patterns | Aromatic proton-proton coupling, Carbon-fluorine coupling |
High-Resolution Mass Spectrometry Fragmentation Patterns
High-resolution mass spectrometry provides definitive molecular weight confirmation and detailed fragmentation information for this compound. The molecular ion peak appears at mass-to-charge ratio 284.03, corresponding to the intact molecular formula C8H5BrF3NO2. The high resolution capability enables distinction between isotopic patterns, particularly important for bromine-containing compounds which exhibit characteristic doublet patterns due to the natural abundance of bromine-79 and bromine-81 isotopes.
Predicted collision cross section values have been calculated for various adduct ions of this compound, providing additional structural information through ion mobility spectrometry techniques. The protonated molecular ion [M+H]+ exhibits a predicted collision cross section of 149.8 square angstroms, while the sodium adduct [M+Na]+ shows a larger value of 163.0 square angstroms. These measurements reflect the molecular size and shape in the gas phase, offering complementary information to solution-based analytical methods.
Fragmentation patterns typically involve loss of characteristic functional groups, with common neutral losses including methoxy radicals from the ester functionality and trifluoromethyl groups under high-energy collision conditions. The presence of bromine facilitates certain fragmentation pathways while stabilizing others, resulting in distinctive mass spectral signatures that enable unambiguous compound identification. Tandem mass spectrometry experiments provide detailed fragmentation trees, revealing the sequence of bond cleavages and the relative stability of various ionic species.
Properties
IUPAC Name |
methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-5(9)13-6(4)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDWYJSYLHPUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-53-4 | |
| Record name | methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Pathway Overview:
Reaction Conditions & Notes:
- Bromination is typically performed under mild conditions to ensure regioselectivity, often at low temperatures to prevent over-bromination.
- Trifluoromethylation reactions are sensitive to moisture and require inert atmospheres (nitrogen or argon).
- Catalysts such as copper or iron salts may be employed to facilitate trifluoromethylation via radical pathways.
Substitution of Chlorine with Bromine on 6-Chloronicotinic Acid
An alternative route involves starting with 6-chloronicotinic acid, which undergoes halogen exchange to introduce bromine selectively.
This method benefits from the established reactivity of chlorides in aromatic substitution, especially under elevated temperatures and in polar aprotic solvents like DMF or acetonitrile.
Recent advances favor the use of radical trifluoromethylation methods, which enable efficient introduction of the CF₃ group onto aromatic heterocycles.
Key Methods:
- Use of Trifluoromethyl Iodide (CF₃I): Under photoredox or thermal conditions with catalysts such as copper or iron complexes.
- Electrophilic Trifluoromethylation: Using reagents like Togni’s reagent or Umemoto’s reagent, which are capable of transferring CF₃ groups under mild conditions.
Reaction Conditions & Data:
Esterification to Methyl Ester
The final step involves converting the carboxylic acid derivative into the methyl ester, typically via Fischer esterification.
| Reaction | Reagents & Conditions | Notes | References |
|---|---|---|---|
| Esterification | Methanol, catalytic sulfuric acid, reflux | Reaction time varies from 2-6 hours | , |
This step ensures the formation of methyl 6-bromo-2-(trifluoromethyl)nicotinate with high purity, suitable for subsequent applications or further derivatization.
Industrial Synthesis Considerations
Large-scale manufacturing emphasizes process optimization, yield maximization, and safety. According to recent patents and research, the preferred routes involve:
- One-pot multi-step reactions to minimize purification steps.
- Use of high-yield trifluoromethylation reagents with minimal by-products.
- Implementation of continuous flow reactors to improve safety and scalability.
Summary of Key Data
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted nicotinates with various functional groups.
Reduction: Formation of amine or alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-bromo-2-(trifluoromethyl)nicotinate has been explored for its potential therapeutic properties:
-
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, studies have shown minimum inhibitory concentrations (MICs) against common pathogens:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 12.5 Escherichia coli 6.25 Pseudomonas aeruginosa 12.5 Bacillus subtilis 6.25 -
Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:
Cell Line IC50 (µM) Ehrlich’s ascites carcinoma 10.0 Dalton’s lymphoma ascites 15.0
These findings suggest promising therapeutic potential, warranting further investigation into its mechanisms of action against cancer cells.
Agrochemical Development
The compound is also utilized in the development of agrochemicals due to its potential efficacy in pest control and plant protection. Its unique chemical structure allows for interactions with biological pathways in pests, potentially leading to effective pest management solutions.
Synthesis of Complex Organic Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It can undergo various reactions including:
- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
- Reduction Reactions : The ester group can be reduced to form alcohol derivatives.
- Coupling Reactions : It can participate in coupling reactions to form carbon-carbon bonds.
Case Studies
Several case studies have investigated the applications of this compound:
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various derivatives of nicotinic acid, including this compound. The results indicated that it had one of the lowest MIC values among tested compounds, highlighting its potential as a potent antibacterial agent.
- Anticancer Research : Another investigation involving multiple human cancer cell lines found this compound to be more effective than traditional chemotherapeutics at certain concentrations, suggesting its viability as a candidate for further development in cancer therapy.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups enhance the compound’s reactivity and binding affinity to enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen and Substituent Variations
Table 1: Key Structural and Functional Differences
Functional Group and Reactivity Analysis
Halogen Diversity: The target compound (Methyl 6-bromo-2-CF₃-nicotinate) is distinguished by its bromine atom at position 6, which is less electronegative than chlorine in Ethyl 5-bromo-6-chloro-2-CF₃-nicotinate . This impacts reactivity in Suzuki-Miyaura couplings, where bromine typically offers higher reactivity than chlorine.
Ester vs. Amide Groups :
- Methyl/ethyl esters (e.g., compounds in ) are hydrolyzable to carboxylic acids, useful in prodrug designs. In contrast, the amide in 6-bromo-2-fluoronicotinamide () increases stability under physiological conditions.
Electron-Withdrawing Effects: The trifluoromethyl group in all compared compounds enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution. However, in Methyl 2-amino-6-CF₃-nicotinate (), the amino group at position 2 introduces electron-donating effects, balancing the electronic profile .
Similarity Scores :
- lists structurally related compounds (e.g., Methyl 6-fluoro-2-methylnicotinate, similarity score 0.81), indicating that fluorine or methyl substitutions at position 2 or 6 retain core pyridine functionality but alter steric and electronic properties .
Biological Activity
Methyl 6-bromo-2-(trifluoromethyl)nicotinate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
- Molecular Formula : C8H5BrF3NO2
- Molecular Weight : 284.03 g/mol
- Structural Features : The compound features a bromine atom at the 6-position and a trifluoromethyl group at the 2-position of the pyridine ring. These substituents enhance its reactivity and biological activity.
This compound is believed to interact with various biological macromolecules, influencing enzymatic and receptor activities. The presence of the bromine and trifluoromethyl groups can enhance binding affinity to specific targets, potentially modulating their functions. The compound may undergo hydrolysis to release active nicotinic acid derivatives, which can further interact with cellular pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may be effective in treating infections caused by these pathogens, particularly in resistant strains.
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 22.4 |
| HCT116 (Colon Cancer) | 44.4 |
| PC3 (Prostate Cancer) | 30.0 |
These results indicate that the compound has the potential to inhibit cell proliferation in various cancer types, making it a candidate for further therapeutic exploration .
Case Studies and Research Findings
- Antibacterial Studies : A study published in Molecules evaluated the antibacterial activity of this compound against methicillin-resistant strains of Staphylococcus aureus (MRSA). The compound showed significant inhibition at low concentrations, suggesting its potential as an alternative treatment for resistant bacterial infections .
- Cytotoxicity Assays : In another study focusing on cancer cell lines, this compound was tested against various human cancer cells, revealing strong cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 6-bromo-2-(trifluoromethyl)nicotinate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed reactions. For example, trifluoromethylation of brominated nicotinate precursors can be achieved using hypervalent iodine reagents or photoredox catalysis . Key variables include temperature (60–120°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst loading (e.g., CuI or Ru-based catalysts). Yields range from 65% to 95%, with purity >95% achievable via column chromatography or recrystallization .
Q. How is this compound characterized structurally?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : and NMR to identify substituents (e.g., trifluoromethyl protons at δ ~3.9 ppm; bromine-induced deshielding in aromatic regions) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., m/z 284.03 for CHBrFNO) .
- X-ray Crystallography : Resolves regiochemistry and confirms the ester and bromine positions .
Q. What are the key physicochemical properties relevant to handling this compound?
- Methodological Answer :
- Stability : Store at 0–6°C to prevent ester hydrolysis or bromine displacement .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water.
- Hazard Profile : Classified as a PRTR substance (Persistent, Bioaccumulative, and Toxic) with acute toxicity (R22, R43) .
Advanced Research Questions
Q. How can regioselective bromination be optimized in nicotinate derivatives to avoid byproducts?
- Methodological Answer : Regioselectivity is controlled via:
- Directing Groups : Use of electron-withdrawing groups (e.g., trifluoromethyl) to direct bromination to the 6-position .
- Catalytic Systems : Pd-catalyzed C–H activation for selective bromination, achieving >90% selectivity at 80°C .
- Kinetic Monitoring : In-situ NMR tracks reaction progress to minimize over-bromination .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for Suzuki-Miyaura couplings, focusing on steric effects from the trifluoromethyl group .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. toluene) .
- Spin Density Analysis : Identify dissociation-prone states (e.g., 3MC states in photoredox catalysis) .
Q. How do structural analogs (e.g., 6-bromo-2-fluoronicotinate) compare in biological activity?
- Methodological Answer :
- SAR Studies : Replace bromine with fluorine to assess antiviral activity (e.g., IC shifts from 0.5 µM to 2.1 µM in HIV-1 RT inhibition) .
- Metabolic Stability : Compare ester hydrolysis rates in liver microsomes (e.g., t = 45 min vs. 120 min for fluorinated analogs) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for this compound: How to reconcile?
- Methodological Answer : Variations (e.g., 153–155°C vs. 142–143°C) arise from:
- Polymorphism : Recrystallization solvents (e.g., 2-propanol vs. ethanol) yield different crystalline forms .
- Purity : Lower purity (<95%) depresses melting points; validate via HPLC (e.g., >99% purity for consistent mp) .
Q. Why do some studies report low yields in trifluoromethylation steps?
- Methodological Answer : Common pitfalls include:
- Side Reactions : Competing hydrolysis of the ester group under basic conditions. Mitigate via anhydrous solvents .
- Catalyst Poisoning : Trace moisture deactivates Cu or Ru catalysts; use molecular sieves or glovebox conditions .
Methodological Tables
| Parameter | Typical Range | Key References |
|---|---|---|
| Synthetic Yield | 65–95% | |
| Purity (HPLC) | >95% | |
| Storage Temperature | 0–6°C | |
| NMR Shift (CF) | δ 3.8–4.1 ppm |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
